molecular formula C9H16N2S B1525791 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol CAS No. 1334146-38-1

1,5-bis(propan-2-yl)-1H-imidazole-2-thiol

Cat. No.: B1525791
CAS No.: 1334146-38-1
M. Wt: 184.3 g/mol
InChI Key: QMKAUEIJPSQTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-bis(propan-2-yl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Material Science

  • Synthesis of Multidentate Ligands : Research on related imidazole compounds, such as the synthesis of polydentate N-heterocyclic biscarbenes, shows their potential in creating complex metal derivatives with unique properties, useful in catalysis and material science (Caballero et al., 2001).
  • Design of Layered Crystalline Materials : The development of supramolecular structures using coordination chemistry and hydrogen bonds demonstrates the capacity for engineering molecular packing in crystals, a technique that could be applied using imidazole-thiol derivatives for advanced material applications (MacDonald et al., 2000).

Corrosion Inhibition and Protective Coatings

  • Corrosion Inhibition Properties : Studies on benzimidazole derivatives incorporating imidazole-thiol groups reveal their effectiveness as corrosion inhibitors for metals in acidic environments, showcasing potential applications in industrial maintenance and protection (Ammal et al., 2018).

Catalysis and Synthetic Chemistry

  • Reactive Imidazole Intermediates : The use of imidazole intermediates in synthesizing functional cyclic carbonates illustrates their role in facilitating organic transformations, potentially guiding the development of novel synthetic routes for related compounds (Olsson et al., 2014).

Antimicrobial Research

  • Synthesis and Antimicrobial Activity : The creation of bis-imidazole derivatives and their evaluation for antimicrobial properties highlight the pharmaceutical and biomedical relevance of imidazole-based compounds, suggesting similar potential for "1,5-bis(propan-2-yl)-1H-imidazole-2-thiol" in antimicrobial research (Aparna et al., 2020).

Properties

IUPAC Name

3,4-di(propan-2-yl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKAUEIJPSQTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.